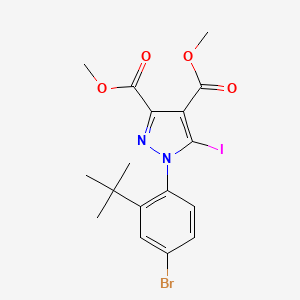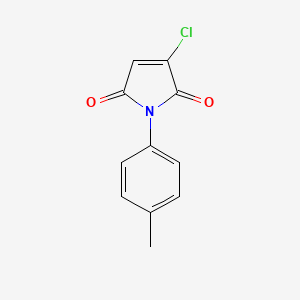![molecular formula C21H21FN2O2 B11962719 N-[2-(2-Fluoro-phenyl)-1-(piperidine-1-carbonyl)-vinyl]-benzamide](/img/structure/B11962719.png)
N-[2-(2-Fluoro-phenyl)-1-(piperidine-1-carbonyl)-vinyl]-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-Fluoro-phenyl)-1-(piperidine-1-carbonyl)-vinyl]-benzamide is a synthetic organic compound with a complex structure It features a fluoro-phenyl group, a piperidine ring, and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Fluoro-phenyl)-1-(piperidine-1-carbonyl)-vinyl]-benzamide typically involves multi-step organic reactions. One common route starts with the preparation of the fluoro-phenyl derivative, followed by the introduction of the piperidine ring through a nucleophilic substitution reaction. The final step involves the formation of the benzamide moiety via an amide coupling reaction. Reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(2-Fluoro-phenyl)-1-(piperidine-1-carbonyl)-vinyl]-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the vinyl group.
Substitution: The fluoro-phenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce saturated hydrocarbons.
Applications De Recherche Scientifique
N-[2-(2-Fluoro-phenyl)-1-(piperidine-1-carbonyl)-vinyl]-benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-[2-(2-Fluoro-phenyl)-1-(piperidine-1-carbonyl)-vinyl]-benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(2-Chloro-phenyl)-1-(piperidine-1-carbonyl)-vinyl]-benzamide
- N-[2-(2-Methyl-phenyl)-1-(piperidine-1-carbonyl)-vinyl]-benzamide
- N-[2-(2-Bromo-phenyl)-1-(piperidine-1-carbonyl)-vinyl]-benzamide
Uniqueness
N-[2-(2-Fluoro-phenyl)-1-(piperidine-1-carbonyl)-vinyl]-benzamide is unique due to the presence of the fluoro-phenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C21H21FN2O2 |
|---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
N-[(E)-1-(2-fluorophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C21H21FN2O2/c22-18-12-6-5-11-17(18)15-19(21(26)24-13-7-2-8-14-24)23-20(25)16-9-3-1-4-10-16/h1,3-6,9-12,15H,2,7-8,13-14H2,(H,23,25)/b19-15+ |
Clé InChI |
ASVRTHMCZKJSKT-XDJHFCHBSA-N |
SMILES isomérique |
C1CCN(CC1)C(=O)/C(=C\C2=CC=CC=C2F)/NC(=O)C3=CC=CC=C3 |
SMILES canonique |
C1CCN(CC1)C(=O)C(=CC2=CC=CC=C2F)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





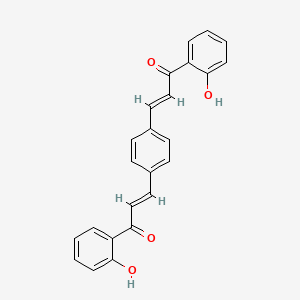


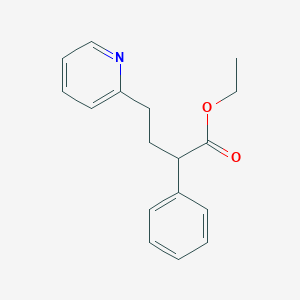
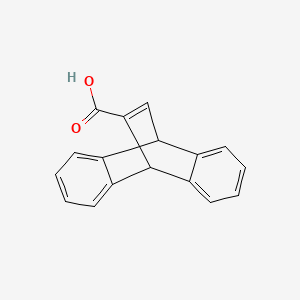
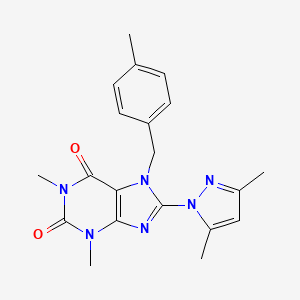
![8-(4-Ethoxy-3-methoxyphenyl)-1,5-diazabicyclo[3.2.1]octane](/img/structure/B11962696.png)
![4-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11962702.png)
